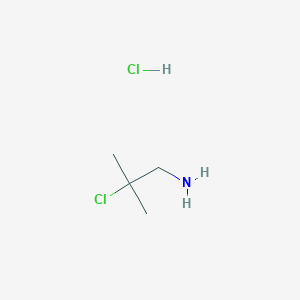

2-Chloro-2-methylpropylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Preparation of Chemical Intermediates

One of the applications involves the preparation of specific chemical intermediates. For instance, Huang Xiao-shan (2009) studied the preparation of 2-Chloro-6-(trichloromethyl)pyridine, which is derived from 2-methylpyridine hydrochloride, closely related to 2-Chloro-2-methylpropylamine hydrochloride. This study highlighted the use of catalysts and optimal reaction conditions for the production of such intermediates, which are important in the synthesis of various chemical products (Huang Xiao-shan, 2009).

Investigation of Reaction Mechanisms

In the study of reaction mechanisms, research like that conducted by McClelland et al. (1984) on the preparation of 2-hydroxylaminoimidazoles through the reaction of 2-fluoro-1-methylimidazole with hydroxylamine is significant. This research provides insights into the stability and decomposition of certain compounds under various conditions, contributing to our understanding of complex chemical reactions (McClelland et al., 1984).

Relation to Land Use and Environmental Impacts

The study by D. Kolpin (1997) explored the relationship between land use and the presence of certain agricultural chemicals in groundwater. Although not directly related to this compound, this research provides context on how similar chemicals, like atrazine and its residues, are influenced by land use, which is crucial for environmental impact assessments (D. Kolpin, 1997).

Agricultural Chemicals and Groundwater Contamination

The use and potential environmental impact of agricultural chemicals, including those related to this compound, was also explored in Kolpin's 1997 study. This research underscores the significant land use factors related to the presence of various agricultural chemicals in groundwater, demonstrating the interconnectedness of agricultural practices and environmental health (D. Kolpin, 1997).

Catalysis Research

In the field of catalysis, research such as that by Kotora et al. (1993) is noteworthy. Their study on the cobalt(II)-2-methylpropylamine complex as a catalyst for the addition of tetrachloromethane to alkenes under mild conditions indicates potential applications of this compound in catalyzing specific chemical reactions (Kotora et al., 1993).

Safety and Hazards

The safety data sheet for a related compound, 2-Chloro-2-methylpropane, indicates that it is a highly flammable liquid and vapor . It is recommended to keep the substance away from heat, sparks, open flames, and hot surfaces. In case of skin contact, immediate washing with plenty of water is advised .

Mecanismo De Acción

Mode of Action

It’s plausible that the compound could interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Given the lack of specific target identification and understanding of its mode of action, it’s challenging to predict its precise molecular and cellular effects .

Propiedades

IUPAC Name |

2-chloro-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClN.ClH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHOQEQOWAGKKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2929404.png)

![6-(4-Phenylpiperazin-1-yl)[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2929407.png)

![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2929410.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine](/img/structure/B2929411.png)

![7-(2-chlorobenzyl)-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929416.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2929418.png)

![{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride](/img/structure/B2929420.png)